Denibulin hydrochloride
Overview
Description
Denibulin hydrochloride is a novel small molecule vascular-disrupting agent that has shown promise in the treatment of solid tumor cancers. It works by selectively disrupting newly-formed tumor blood vessels, leading to the shutdown of tumor blood flow and causing central necrosis of solid tumors .
Preparation Methods
Denibulin hydrochloride, also known as methyl-6-[(4-{[(2S)-2-amino-propanoyl]amino} phenyl)thio]-1H-benzimidazol-2-ylcarbamate hydrochloride, is synthesized through a series of chemical reactionsThe final step involves the formation of the hydrochloride salt .
Chemical Reactions Analysis
Denibulin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Denibulin hydrochloride has been extensively studied for its potential in cancer therapy. It has shown efficacy in reducing tumor blood flow and causing tumor cell necrosis in preclinical models. The compound has been investigated in phase I clinical trials for its safety, pharmacokinetics, and acute anti-vascular effects in patients with advanced solid tumors .
Mechanism of Action
Denibulin hydrochloride exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells. This results in the shutdown of tumor blood flow and subsequent central necrosis of solid tumors. The compound targets the vascular endothelial growth factor and its receptors, which play a crucial role in tumor angiogenesis .
Comparison with Similar Compounds
Denibulin hydrochloride is unique among vascular-disrupting agents due to its specific mechanism of action and chemical structure. Similar compounds include:
Combretastatin A-4 phosphate: Another vascular-disrupting agent that targets tubulin and disrupts microtubule dynamics.
ZD6126: A tubulin-binding agent that causes vascular shutdown in tumors.
AVE8062: A vascular-disrupting agent that inhibits tubulin polymerization. Compared to these compounds, this compound has shown a distinct pharmacokinetic profile and a unique chemical structure that contributes to its efficacy and safety in clinical settings.
Properties
IUPAC Name |
methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228587 | |
Record name | Denibulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779356-64-8 | |
Record name | Denibulin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0779356648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denibulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DENIBULIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U575HR16Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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